2-Octylcyclohexanone
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Overview
Description
2-Octylcyclohexanone is an organic compound with the molecular formula C14H26O. It is a ketone derivative of cyclohexane, where an octyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octylcyclohexanone can be synthesized through a one-pot synthesis involving aldehydes and cycloketones. For instance, the reaction between n-butanal and cyclohexanone in the presence of a catalyst under hydrogen pressure can yield this compound . The reaction conditions typically involve:
Reactants: n-butanal, cyclohexanone
Catalyst: Specific catalysts such as palladium or platinum
Pressure: Hydrogen pressure around 3.5 MPa
Temperature: Elevated temperatures to facilitate the reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Octylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Octylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-octylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis. The hydrophobic octyl group also influences its interactions with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
2-Acetylcyclohexanone: Another ketone derivative of cyclohexane with an acetyl group instead of an octyl group.
Cyclohexanone: The parent compound without any substituents.
2-Methylcyclohexanone: A similar compound with a methyl group instead of an octyl group.
Uniqueness: 2-Octylcyclohexanone is unique due to its long hydrophobic octyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl-substituted cyclohexanones. This uniqueness makes it valuable in applications requiring hydrophobic interactions and specific reactivity patterns.
Properties
CAS No. |
6814-21-7 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-octylcyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h13H,2-12H2,1H3 |
InChI Key |
LFSMYRNGXAHHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCCC1=O |
Origin of Product |
United States |
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